molecular formula C13H12N2O2 B15067242 methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B15067242
M. Wt: 228.25 g/mol
InChI Key: IHLKIGUVKRCGOZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group at the 5-position and a methyl group at the 1-position of the indole ring, along with a methyl ester group at the 2-position of the acetic acid side chain.

Preparation Methods

The synthesis of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate can be compared with other indole derivatives:

Biological Activity

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C13H12N2O2, features a methyl ester functional group attached to an indole ring, substituted with a cyano group at the 5-position. The unique structural characteristics of this compound contribute significantly to its pharmacological potential, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound highlights its functional groups:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}

The presence of the cyano group enhances its reactivity and potential interactions with biological targets. This compound is synthesized through various methods, including reactions involving indole derivatives and cyanoacetic acid.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The minimum inhibitory concentration (MIC) values for certain strains have been reported as low as 32 µg/mL, indicating promising efficacy in combating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:

Compound NameCAS NumberKey Features
Methyl 2-(1H-indol-3-yl)acetate1912-33-0Similar indole structure without cyano group
Ethyl 2-(1H-indol-3-yl)acetate1912-34-1Similar structure but with an ethyl group
Methyl 3-(1H-indol-3-yl)acetate5548-09-4Different substitution pattern on the indole ring

The cyano group in this compound enhances its biological activity compared to these related compounds by increasing its electron-withdrawing capacity, which may improve interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation : A study reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 2.3 µg/mL, demonstrating its potential as a lead compound in cancer therapy .
  • Antimicrobial Studies : Another research article indicated that this compound showed effective antimicrobial activity against multiple strains of bacteria, highlighting its potential role in developing new antibiotics .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(5-cyano-1-methylindol-3-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-15-8-10(6-13(16)17-2)11-5-9(7-14)3-4-12(11)15/h3-5,8H,6H2,1-2H3

InChI Key

IHLKIGUVKRCGOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C#N)CC(=O)OC

Origin of Product

United States

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